1-(Piperidin-1-yl)hexadecan-1-one
Overview
Description
“1-(Piperidin-1-yl)hexadecan-1-one” is a chemical compound with the molecular formula C21H41NO and a molecular weight of 323.5563 . It is also known by other names such as 1-Hexadecanone, 1- (1-piperidinyl)-; Piperidine, 1- (1-oxohexadecyl)-; Piperidine, 1-palmitoyl-; 1-Hexadecanoylpiperidine; Hexadecanoylpiperidide .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a hexadecanone chain . The IUPAC Standard InChI is InChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21(23)22-19-16-14-17-20-22/h2-20H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 323.56 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Piperidine Alkaloids and Their Applications
Piperdardine, a Piperidine Alkaloid from Piper tuberculatum Piperdardine is a novel piperidine alkaloid isolated from Piper tuberculatum, characterized by 1D and 2D NMR and other spectroscopic methods. Though not the exact compound inquired, it represents the diversity and potential biological relevance of piperidine derivatives in the field of natural product chemistry and pharmacology (J. Araújo-Júnior et al., 1997).
Medicinal Chemistry and Drug Discovery
Synthesis of Orthogonally Protected Piperidin-3-ylmethanamine and Piperidin-4-ylmethanamine Derivatives This study presents a straightforward synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives, showcasing the importance of 1,3- and 1,4-disubstituted piperidines in medicinal chemistry and drug discovery. These derivatives serve as key building blocks, emphasizing the relevance of piperidine derivatives in the synthesis of pharmacologically active compounds (Urban Košak et al., 2014).
Piperine Derivatives in Corrosion Inhibition
Piperine Derivatives as Green Corrosion Inhibitors Investigating the interaction of Piperine derivatives with iron surfaces, this research underscores the potential of piperidine derivatives in corrosion inhibition. It demonstrates the theoretical study via DFT and Monte Carlo dynamics, highlighting the effectiveness of these derivatives as corrosion inhibitors, a novel application extending beyond biomedical implications (M. E. Belghiti et al., 2018).
Cancer Research
Anti-Breast Cancer Activity of Piperidine Derivatives Exploring the anti-cancer potential, this study reports on novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives of piperidine showing significant in-vitro anticancer activity against the human breast cancer cell line MCF7. These findings contribute to understanding the therapeutic applications of piperidine derivatives in cancer treatment (M. Al-Said et al., 2011).
Properties
IUPAC Name |
1-piperidin-1-ylhexadecan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21(23)22-19-16-14-17-20-22/h2-20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWUACYNOBUPAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289342 | |
Record name | 1-(piperidin-1-yl)hexadecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4629-02-1 | |
Record name | NSC60375 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60375 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(piperidin-1-yl)hexadecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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